
(5,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its pyridine ring substituted with methoxy groups at positions 5 and 6, and an amine group attached to the 3-position via a methylene bridge. The dihydrochloride form indicates the presence of two hydrochloride ions, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5,6-Dimethoxypyridin-3-yl)methanamine dihydrochloride typically involves the following steps:
Starting Material: The process begins with the commercially available 5,6-dimethoxypyridine.
Formylation: The 5,6-dimethoxypyridine undergoes formylation to introduce a formyl group at the 3-position.
Reduction: The formyl group is then reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Amination: The hydroxymethyl group is converted to an amine group through a reaction with ammonia or an amine source.
Formation of Dihydrochloride Salt: Finally, the free base is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing the overall process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyridine ring can yield piperidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 5,6-dimethoxypyridine-3-carboxylic acid.
Reduction: Formation of 5,6-dimethoxypiperidine derivatives.
Substitution: Formation of 5,6-dimethoxypyridine derivatives with various substituents at the 3-position.
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in pathways involving pyridine derivatives.
Biochemical Probes: It can be used as a probe to study biochemical pathways and interactions.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Diagnostic Agents: It can be used in the development of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: The compound is used in the synthesis of materials with specific electronic or optical properties.
Agriculture: It can be employed in the development of agrochemicals for pest control.
Properties
Molecular Formula |
C8H14Cl2N2O2 |
|---|---|
Molecular Weight |
241.11 g/mol |
IUPAC Name |
(5,6-dimethoxypyridin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2O2.2ClH/c1-11-7-3-6(4-9)5-10-8(7)12-2;;/h3,5H,4,9H2,1-2H3;2*1H |
InChI Key |
REUYAIUPEFQEQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N=CC(=C1)CN)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




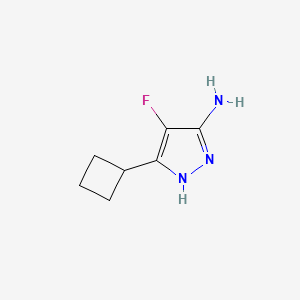
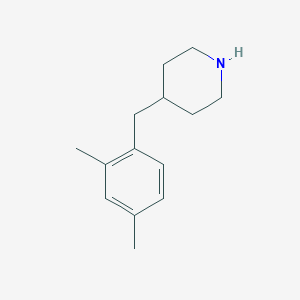
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)

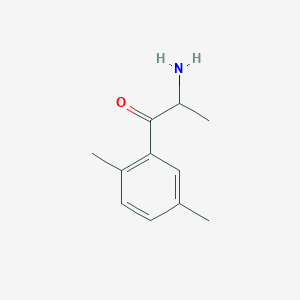
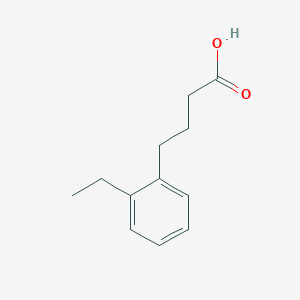
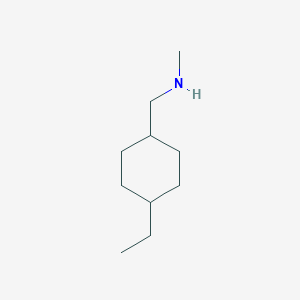
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
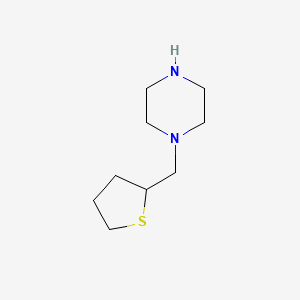
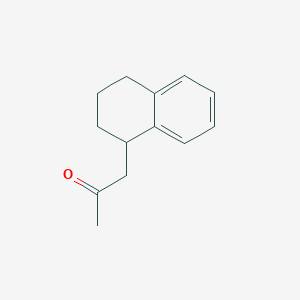
![4-{[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl}pyridine](/img/structure/B13618881.png)
